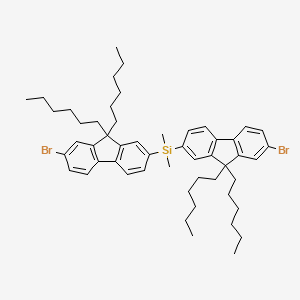
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane is a complex organosilicon compound characterized by the presence of fluorene and silane groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane typically involves the reaction of 7-bromo-9,9-dihexyl-9H-fluorene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecular structures.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to introduce alkyl or aryl groups.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted fluorene derivatives, silanol compounds, and complex organic frameworks used in material science applications.
Scientific Research Applications
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescent properties.
Industrial Applications: Utilized in the production of advanced polymers and coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s ability to transport charge and emit light is crucial. The fluorene groups facilitate π-π stacking interactions, enhancing the material’s electronic properties. The silane group provides stability and flexibility to the molecular structure, allowing for better film formation and processability.
Comparison with Similar Compounds
Similar Compounds
- Bis(7-bromo-9,9-dimethyl-9H-fluoren-2-yl)(dimethyl)silane
- Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)diphenylsilane
- Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid
Uniqueness
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane is unique due to its combination of bromine, fluorene, and silane groups, which impart distinct electronic and structural properties. Compared to similar compounds, it offers better solubility, stability, and processability, making it a preferred choice in various high-tech applications.
Properties
CAS No. |
918106-49-7 |
|---|---|
Molecular Formula |
C52H70Br2Si |
Molecular Weight |
883.0 g/mol |
IUPAC Name |
bis(7-bromo-9,9-dihexylfluoren-2-yl)-dimethylsilane |
InChI |
InChI=1S/C52H70Br2Si/c1-7-11-15-19-31-51(32-20-16-12-8-2)47-35-39(53)23-27-43(47)45-29-25-41(37-49(45)51)55(5,6)42-26-30-46-44-28-24-40(54)36-48(44)52(50(46)38-42,33-21-17-13-9-3)34-22-18-14-10-4/h23-30,35-38H,7-22,31-34H2,1-6H3 |
InChI Key |
WQCOUQWUXRLGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
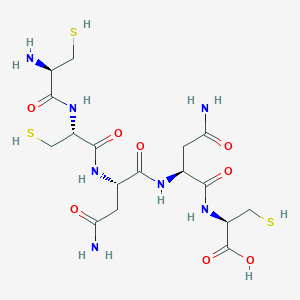
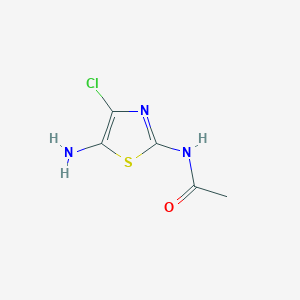
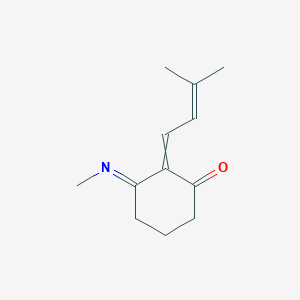
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

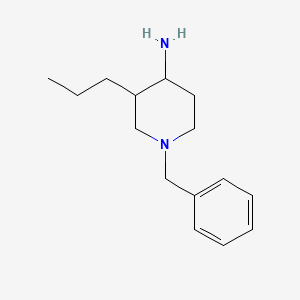


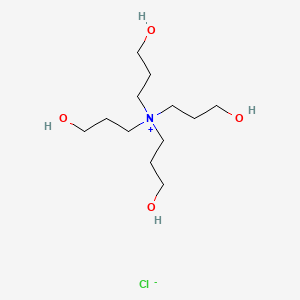

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
